3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Crystal Structure Analysis
Research has detailed the crystal structure of compounds closely related to 3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione, providing insights into their molecular conformations and interactions. For instance, a study by Rohlíček et al. (2010) analyzed the crystal structure of a compound with a similar diazaspiro[4.5]decane structure, revealing intermolecular N—H⋯O hydrogen bonds that link molecules into chains (Rohlíček et al., 2010). Such analyses are crucial for understanding the chemical and physical properties of these compounds.
Pharmacological Evaluation and Molecular Modeling
Several studies have focused on synthesizing and evaluating the pharmacological properties of spirohydantoin derivatives, including their receptor affinity and agonistic or antagonistic activities. For example, Czopek et al. (2016) synthesized new arylpiperazinylpropyl derivatives of spirohydantoins, assessing their affinity towards various receptors and serotonin transporters, with some compounds showing high affinity for serotonin receptors (Czopek et al., 2016). These studies are instrumental in drug development, particularly for neurological and psychological disorders.
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of spirohydantoin compounds, including the target compound, focuses on developing efficient synthesis methods and understanding their chemical behavior. Pardali et al. (2021) developed a simple, fast, and cost-effective synthesis method for a closely related compound, highlighting the potential for facile production of spirohydantoin-based compounds with pharmacological interest (Pardali et al., 2021).
Anticonvulsant Activity
Some derivatives of the target compound have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. Obniska et al. (2006) investigated a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, finding that except for one specific derivative, all others displayed anticonvulsant activity in animal models (Obniska et al., 2006). This highlights the therapeutic potential of spirohydantoin derivatives in treating convulsive disorders.
作用機序
特性
IUPAC Name |
3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-12-6-5-9-18(10-12)13(20)11-19-14(21)16(17-15(19)22)7-3-2-4-8-16/h12H,2-11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWSWMGJTKMLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。